5-HT2A Receptor Binding Affinity: Comparable to 2C-B, Distinct from 2C-I
2C-C binds to the human serotonin 5-HT2A receptor with high affinity (Ki = 5.47–13 nM) [1]. This binding affinity is quantitatively comparable to that of 2C-B (Ki = 6.9–8.6 nM) [2] but is notably lower than that of 2C-I, for which data indicates a higher affinity (Ki ≈ 0.7 nM) [3]. This demonstrates that while 2C-C and 2C-B are similar in their primary target engagement, 2C-I is a significantly more potent ligand at this receptor.
| Evidence Dimension | Binding Affinity (Ki) at Human 5-HT2A Receptor |
|---|---|
| Target Compound Data | 5.47 – 13 nM |
| Comparator Or Baseline | 2C-B: 6.9 – 8.6 nM; 2C-I: ≈ 0.7 nM |
| Quantified Difference | 2C-C affinity is within 2-fold of 2C-B, but is approximately 10-20 times lower than 2C-I. |
| Conditions | Radioligand binding assays using [3H]ketanserin at human 5-HT2A receptors. |
Why This Matters
This quantifies the relative target engagement at the primary receptor mediating psychedelic effects, informing dose selection and comparative pharmacology studies.
- [1] Data aggregated and presented on Wikipedia for 2C-C, citing Rickli et al. (2015) and Eshleman et al. (2014). View Source
- [2] Data aggregated and presented on Wikipedia for 2C-B, citing multiple studies. View Source
- [3] Data aggregated and presented on Wikipedia for 2C-I, citing multiple studies. View Source
